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2-Methylhexadecan-2-OL - 87383-23-1

2-Methylhexadecan-2-OL

Catalog Number: EVT-3195112
CAS Number: 87383-23-1
Molecular Formula: C17H36O
Molecular Weight: 256.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5-Diphenyl-3-(2-furoyl)pyrrole

Compound Description: This compound was identified as a significant aroma compound found in smoked bacon, a traditional food in southwest China. The study utilized solid phase extraction and gas chromatography-mass spectrometry (GC-MS) to analyze the aroma components [].

Relevance: While structurally distinct from 2-methylhexadecan-2-ol, 2,5-diphenyl-3-(2-furoyl)pyrrole is included in this list as it falls under the broader category of "aroma compounds," a shared characteristic highlighted by its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

Diphenylamine

Compound Description: Similar to 2,5-diphenyl-3-(2-furoyl)pyrrole, diphenylamine was identified as a significant aroma compound found in smoked bacon [].

Relevance: While structurally dissimilar to 2-methylhexadecan-2-ol, diphenylamine is included in this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

Benzothiazole

Compound Description: Identified as a significant aroma component in smoked bacon, benzothiazole contributes to the overall sensory profile of this food [].

Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, benzothiazole is included here due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

Phenol Acetate

Compound Description: Phenol acetate was another significant aroma compound detected in smoked bacon, contributing to its characteristic sensory profile [].

Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, phenol acetate is included here due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

p-Cresol

Compound Description: Identified as a significant aroma compound in smoked bacon, p-cresol plays a role in the overall sensory experience of this food [].

Relevance: Though structurally dissimilar to 2-methylhexadecan-2-ol, p-cresol is included in this list because of its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

3-Ethylphenol

Compound Description: 3-Ethylphenol was found to be a significant aroma compound in smoked bacon, contributing to its sensory characteristics [].

Relevance: While structurally different from 2-methylhexadecan-2-ol, 3-ethylphenol is included in this list due to its shared classification as an "aroma compound" and its co-occurrence with 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

p-Ethylguaiacol

Compound Description: p-Ethylguaiacol was identified as a significant aroma compound present in smoked bacon, contributing to its characteristic aroma profile [].

Relevance: Despite structural differences from 2-methylhexadecan-2-ol, p-ethylguaiacol is included in this list due to its shared categorization as an "aroma compound" and its identification alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

2,6-Di(t-butyl)-4-methylphenol

Compound Description: Identified as a significant aroma compound found in smoked bacon, 2,6-di(t-butyl)-4-methylphenol contributes to the distinctive aroma of this food [].

Relevance: Despite structural differences from 2-methylhexadecan-2-ol, 2,6-di(t-butyl)-4-methylphenol is included in this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

Stearaldehyde

Compound Description: Stearaldehyde was identified as a significant aroma compound found in smoked bacon, contributing to its characteristic aroma [].

Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, stearaldehyde is included in this list due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

α-Isophorone

Compound Description: Identified as a significant aroma compound in smoked bacon, α-isophorone contributes to the overall sensory profile of this food [].

Relevance: Though structurally different from 2-methylhexadecan-2-ol, α-isophorone is included on this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

2,6-Di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one

Compound Description: This compound was found to be a significant aroma compound in smoked bacon and contributes to its characteristic sensory profile [].

Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one is included on this list because it shares the classification of an "aroma compound" and was identified alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].

Classification

2-Methylhexadecan-2-ol is classified as:

  • Chemical Class: Alcohols
  • Functional Group: Primary alcohol
  • Molecular Formula: C17_{17}H36_{36}O
  • IUPAC Name: 2-Methylhexadecan-2-ol
Synthesis Analysis

The synthesis of 2-Methylhexadecan-2-ol can be achieved through several methods, primarily involving the reduction of fatty acids or their derivatives.

Common Synthesis Methods

  1. Reduction of Fatty Acids:
    • Fatty acids can be reduced using lithium aluminum hydride or borane in an organic solvent such as tetrahydrofuran (THF) or diethyl ether.
    • Reaction conditions typically involve heating the mixture under reflux for several hours.
  2. Hydroformylation:
    • This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to form aldehydes, which can then be reduced to alcohols.
    • A catalyst such as rhodium or cobalt is often used under high pressure.
  3. Grignard Reaction:
    • A Grignard reagent can be reacted with carbonyl compounds to form alcohols.
    • This method allows for the introduction of the methyl group at the second carbon position.

Technical Parameters

  • Temperature: Typically maintained between 50°C and 100°C depending on the method.
  • Catalysts: Commonly used catalysts include palladium or rhodium for hydrogenation reactions.
  • Yield: The yield can vary significantly based on the method employed, with some processes achieving over 90% yield under optimized conditions.
Molecular Structure Analysis

The molecular structure of 2-Methylhexadecan-2-ol features a long hydrocarbon chain with a methyl group attached to the second carbon atom.

Structural Characteristics

  • Chain Length: The compound has a total of 17 carbon atoms.
  • Branching: The presence of a methyl group at the second position creates branching, which affects its physical properties such as melting and boiling points.

Data and Analyses

  • Molecular Weight: Approximately 256.48 g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools, revealing its steric hindrance due to branching.
Chemical Reactions Analysis

2-Methylhexadecan-2-ol can participate in various chemical reactions typical for alcohols, including:

  1. Esterification:
    • Reacting with carboxylic acids to form esters, which are important in fragrance and flavor industries.
  2. Oxidation:
    • Can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
  3. Dehydration:
    • Under acidic conditions, it may undergo dehydration to yield alkenes.

Technical Details

  • Reagents Used: Common reagents include sulfuric acid for dehydration and dichromate solutions for oxidation.
  • Reaction Conditions: Temperature and pH levels significantly influence reaction pathways and product distributions.
Mechanism of Action

The mechanism of action for 2-Methylhexadecan-2-ol primarily revolves around its interactions in biological systems and chemical processes:

  1. Antioxidant Activity:
    • Exhibits antioxidant properties by scavenging free radicals, which is beneficial in preventing oxidative stress in biological systems.
  2. Surfactant Properties:
    • The long hydrophobic tail combined with a hydroxyl group allows it to act as a surfactant, reducing surface tension in aqueous solutions.
  3. Biochemical Pathways:
    • In metabolic pathways, it may serve as an intermediate in lipid metabolism or as a signaling molecule affecting cellular processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on temperature.
  • Melting Point: Approximately 25°C (varies based on purity).
  • Boiling Point: Around 350°C under standard atmospheric pressure.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water due to its hydrophobic nature.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
Applications

2-Methylhexadecan-2-ol finds various applications across different fields:

  1. Cosmetic Industry:
    • Used as an emollient and thickening agent in creams and lotions due to its moisturizing properties.
  2. Pharmaceuticals:
    • Acts as an excipient in drug formulations, enhancing solubility and bioavailability.
  3. Industrial Applications:
    • Utilized in the production of surfactants, lubricants, and plasticizers due to its surfactant properties.
  4. Research Applications:
    • Employed in studies related to lipid metabolism and antioxidant mechanisms, contributing to advancements in biochemistry and pharmacology.

Properties

CAS Number

87383-23-1

Product Name

2-Methylhexadecan-2-OL

IUPAC Name

2-methylhexadecan-2-ol

Molecular Formula

C17H36O

Molecular Weight

256.5 g/mol

InChI

InChI=1S/C17H36O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h18H,4-16H2,1-3H3

InChI Key

RNARYAUSQQNJOM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C)(C)O

Canonical SMILES

CCCCCCCCCCCCCCC(C)(C)O

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